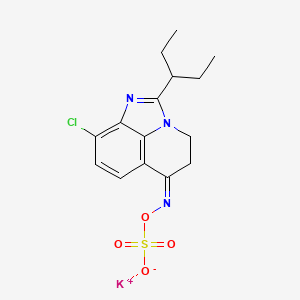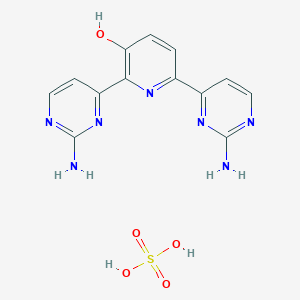
Avotaciclib sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avotaciclib sulfate is a cyclin-dependent kinase inhibitor and antineoplastic agent. It is currently under investigation in clinical trials for its potential use in treating locally advanced or metastatic pancreatic cancer . The compound is known for its ability to inhibit cyclin-dependent kinase 1, which plays a crucial role in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Avotaciclib sulfate involves multiple steps, starting from the basic building blocks of pyridine and pyrimidine derivatives. The key steps include the formation of the pyridin-3-ol core and the subsequent attachment of aminopyrimidinyl groups at specific positions. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a sulfate salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
Avotaciclib sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Avotaciclib sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclin-dependent kinase inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Under clinical trials for treating pancreatic cancer and potentially other cancers.
Industry: Utilized in the development of new antineoplastic agents.
Mechanism of Action
Avotaciclib sulfate exerts its effects by inhibiting cyclin-dependent kinase 1. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. The molecular targets include the cyclin-dependent kinase 1-cyclin B complex, which is essential for the transition from the G2 phase to the M phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Abemaciclib: Another cyclin-dependent kinase inhibitor used for treating breast cancer.
Ribociclib: Similar to Abemaciclib, used for breast cancer treatment.
Palbociclib: Also a cyclin-dependent kinase inhibitor, primarily used for breast cancer.
Uniqueness
Avotaciclib sulfate is unique in its specific inhibition of cyclin-dependent kinase 1, whereas other similar compounds like Abemaciclib, Ribociclib, and Palbociclib primarily target cyclin-dependent kinase 4 and 6. This specificity makes this compound a promising candidate for treating cancers that are particularly dependent on cyclin-dependent kinase 1 activity .
Properties
CAS No. |
1983984-04-8 |
|---|---|
Molecular Formula |
C13H13N7O5S |
Molecular Weight |
379.35 g/mol |
IUPAC Name |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;sulfuric acid |
InChI |
InChI=1S/C13H11N7O.H2O4S/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;1-5(2,3)4/h1-6,21H,(H2,14,16,19)(H2,15,17,20);(H2,1,2,3,4) |
InChI Key |
SOYPPDFOEBVLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


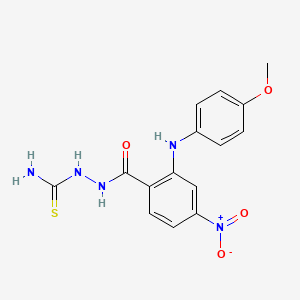
![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)

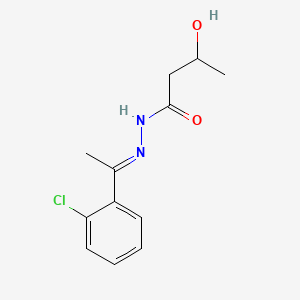
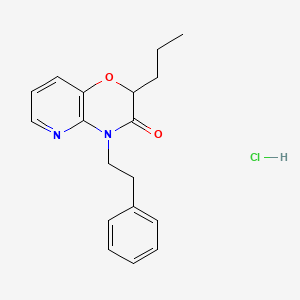

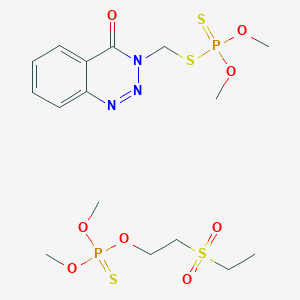
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12737859.png)

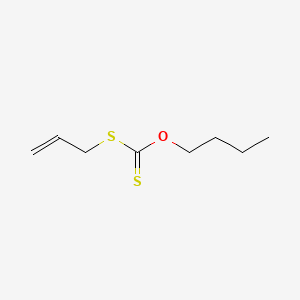
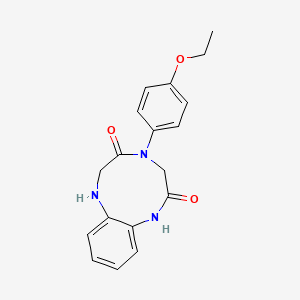
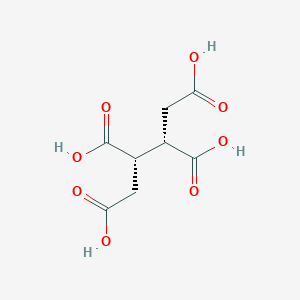
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)
